molecular formula C18H18BrNO4 B2946324 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate CAS No. 1794935-31-1

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate

Cat. No.: B2946324
CAS No.: 1794935-31-1
M. Wt: 392.249
InChI Key: CFAFNGXDTGPUSY-UHFFFAOYSA-N
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Description

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is a synthetic ester derivative characterized by:

  • A 4-bromobenzyl group linked via an amide bond to a 2-oxoethyl moiety.
  • A 2-ethoxybenzoate ester group, where the ethoxy substituent occupies the ortho position on the benzene ring. This compound’s structure combines aromatic bromine (electron-withdrawing) and ethoxy (electron-donating) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 2-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4/c1-2-23-16-6-4-3-5-15(16)18(22)24-12-17(21)20-11-13-7-9-14(19)10-8-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAFNGXDTGPUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate typically involves the reaction of 4-bromobenzylamine with ethyl 2-ethoxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzyl group can yield bromobenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate exerts its effects involves interactions with specific molecular targets. The bromobenzyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the substituents, molecular formulas, and applications of 2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate with structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound (Main Compound) 4-Bromobenzylamino, 2-ethoxybenzoate C₁₈H₁₇BrN₂O₅ (Inferred) ~438.24 Potential use in prodrug design or as a protecting group.
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-Bromophenyl, 4-methylbenzoate C₁₆H₁₃BrO₃ 333.18 Crystal structure studies; synthetic intermediate for heterocycles (e.g., oxazoles) .
2-(4-Bromophenyl)-2-oxoethyl 4-methoxybenzoate 4-Bromophenyl, 4-methoxybenzoate C₁₆H₁₃BrO₄ 349.18 Detailed crystallographic data; used in photo-removable protecting groups .
2-(4-Bromophenyl)-2-oxoethyl 4-aminobenzoate 4-Bromophenyl, 4-aminobenzoate C₁₅H₁₃BrN₂O₃ 353.19 Amino group enhances reactivity for conjugation or further derivatization .
[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate 2-Bromobenzoate, thiazole ring C₁₉H₁₅BrN₂O₃S 430.00 Thiazole moiety may confer biological activity (e.g., antimicrobial or kinase inhibition) .
[2-(4-methoxyphenyl)-2-oxoethyl] (2S)-2-[(4-fluorobenzoyl)amino]-3-methylbutanoate 4-Methoxyphenyl, fluorobenzoyl, branched ester C₂₂H₂₁FN₂O₅ (Inferred) ~420.42 Fluorine and branched chain may improve pharmacokinetic properties .
[2-(5-bromothiophen-2-yl)-2-oxoethyl] 2-amino-4-chlorobenzoate Thiophene, chloro, amino groups C₁₃H₁₀BrClN₂O₃S 405.66 Heterocyclic thiophene enhances electronic diversity for material science applications .
2-(4-bromophenyl)-2-oxoethyl 2-[(4-chlorobenzoyl)amino]-3-methylbutanoate 4-Bromophenyl, chlorobenzoyl, branched ester C₂₀H₁₉BrClN₂O₄ 452.73 Bulky substituents may influence solubility or receptor binding .

Key Observations

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., bromine, chlorine): Stabilize ester linkages and enhance electrophilicity, facilitating nucleophilic reactions .
  • Electron-Donating Groups (e.g., methoxy, ethoxy): Increase solubility in polar solvents and modulate electronic properties for photolabile applications .
  • Heterocycles (e.g., thiazole, thiophene): Introduce planar aromatic systems for π-π stacking or biological target interactions .

Applications: Synthetic Intermediates: Phenacyl esters (e.g., 4-methyl/methoxybenzoates) are precursors for heterocycles like oxazoles and imidazoles . Protecting Groups: Ethoxy/methoxy-substituted benzoates serve as photo-removable protecting groups for carboxylic acids .

Physical Properties :

  • Crystallinity : Methyl and methoxy substituents () promote ordered crystal packing, useful in crystallography.
  • Lipophilicity : Ethoxy groups (main compound) confer higher lipophilicity than methoxy analogs, impacting membrane permeability .

Biological Activity

2-((4-Bromobenzyl)amino)-2-oxoethyl 2-ethoxybenzoate is a synthetic organic compound known for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula: C17H18BrN O4
  • Molecular Weight: 378.24 g/mol
  • CAS Number: 1242012-56-1

The compound features a bromobenzyl group, an amino group, and an ethoxybenzoate ester, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Interaction: The bromobenzyl group can interact with various enzymes, potentially leading to inhibition or activation of metabolic pathways.
  • Hydrolysis of Ester Group: The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects on cells and tissues.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:

CompoundCell LineGI50 (µM)Reference
Compound AMCF-7 (ER-positive)5.0
Compound BMDA-MB-468 (TNBC)3.0
This compoundVariousTBD-

These findings suggest that this compound may have potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

Preliminary studies have shown that derivatives of compounds like this compound possess antimicrobial properties. For example:

Bacteria/FungiMinimum Inhibitory Concentration (MIC µg/mL)
Gram-positive bacteria100 - 400
Gram-negative bacteria200 - 800
Fungi300 - 600

These results indicate moderate to good antimicrobial activity, warranting further investigation into its application in treating infections .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of related compounds against MCF-7 and MDA-MB-468 cell lines using the MTT assay. Compounds showed varying degrees of growth inhibition, with some exhibiting GI50 values below 10 µM, indicating strong potential for anticancer applications .
  • Antimicrobial Formulations : Research on multi-agent formulations derived from similar compounds demonstrated effective antimicrobial activity against a range of pathogens, suggesting potential for developing new therapeutic agents .

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